2-[2-(4-Bromophenyl)acetamido]benzoic acid 2-[2-(4-Bromophenyl)acetamido]benzoic acid
Brand Name: Vulcanchem
CAS No.: 831207-45-5
VCID: VC7455805
InChI: InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.169

2-[2-(4-Bromophenyl)acetamido]benzoic acid

CAS No.: 831207-45-5

Cat. No.: VC7455805

Molecular Formula: C15H12BrNO3

Molecular Weight: 334.169

* For research use only. Not for human or veterinary use.

2-[2-(4-Bromophenyl)acetamido]benzoic acid - 831207-45-5

Specification

CAS No. 831207-45-5
Molecular Formula C15H12BrNO3
Molecular Weight 334.169
IUPAC Name 2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Standard InChI Key QUPQMWWCAXRWNE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name of this compound is 2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid. Its structure features:

  • A benzoic acid core (C₆H₅COOH) providing carboxylic acid functionality.

  • An acetamido group (-NH-C(O)-CH₂-) at the 2-position of the benzene ring.

  • A 4-bromophenyl substituent attached to the acetamido methylene group.

The presence of bromine introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Spectral and Computational Data

Key spectral identifiers include:

  • SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br.

  • InChIKey: QUPQMWWCAXRWNE-UHFFFAOYSA-N.

  • IR signatures: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretches (1680–1720 cm⁻¹), and C-Br vibration (500–600 cm⁻¹) .

Computational studies predict moderate polarity due to the carboxylic acid and amide groups, with logP values suggesting limited lipophilicity.

Table 1: Fundamental Properties of 2-[2-(4-Bromophenyl)acetamido]benzoic Acid

PropertyValueSource
Molecular FormulaC₁₅H₁₂BrNO₃
Molecular Weight334.17 g/mol
CAS Registry Number831207-45-5
XLogP3 (Predicted)3.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step coupling strategy :

  • Activation of 4-Bromophenylacetic Acid: The carboxylic acid is converted to an active ester (e.g., using N-hydroxysuccinimide) or acid chloride.

  • Amide Coupling: Reaction with 2-aminobenzoic acid in the presence of a coupling agent like EDCl/HOBt or DCC.

Alternative methods utilize:

  • Schotten-Baumann Conditions: Interfacial reaction between 4-bromophenylacetyl chloride and 2-aminobenzoic acid in a biphasic system (water/dichloromethane) with sodium bicarbonate .

  • Solid-Phase Synthesis: For high-throughput production, though yields are typically lower than solution-phase methods.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (Step 1)Prevents hydrolysis of active intermediates
Solvent SystemDMF/THF (1:3)Enhances reagent solubility
Coupling AgentEDCl/HOBtMinimizes racemization
Reaction Time12–18 hoursEnsures complete conversion

Purification and Characterization

Crude products are purified via:

  • Recrystallization: Using ethanol/water mixtures (70:30 v/v).

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) .

Purity is assessed by:

  • HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~8.2 min.

  • Melting Point: 198–202°C (decomposition observed above 205°C).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at 25°C (pH 7.4).

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL), DMF, and THF.

  • pH Stability: Stable at pH 4–8; degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions .

Thermal Behavior

  • DSC Analysis: Endothermic peak at 198°C (melting), followed by exothermic decomposition at 210–225°C.

  • TGA Profile: 5% weight loss at 150°C, rapid decomposition above 200°C.

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No published data on acute or chronic toxicity profiles.

  • Metabolic Fate: Cytochrome P450 interactions and metabolite identification remain unstudied.

Opportunities for Innovation

  • Targeted Drug Delivery: Functionalization with PEG chains or nanoparticle conjugation could improve bioavailability.

  • High-Throughput Screening: Integration into combinatorial libraries for antimicrobial or anticancer screening campaigns .

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